molecular formula C10H11N3O4S B2558864 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol CAS No. 240117-39-9

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol

Cat. No.: B2558864
CAS No.: 240117-39-9
M. Wt: 269.28
InChI Key: SENVTPPWWPBGJU-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, a hydroxyl group at position 3, and a 4-methoxybenzenesulfonyl group at position 1. Its molecular formula is C₁₀H₁₁N₃O₄S, with a molecular weight of 269.28 g/mol (calculated from the substituents listed in and ). The compound is synthesized via nucleophilic substitution reactions between 5-aminopyrazol-3-ol derivatives and 4-methoxybenzenesulfonyl chloride, typically under reflux conditions in polar solvents like ethanol or acetic acid (). This sulfonated pyrazole derivative has garnered interest in medicinal chemistry due to the bioactivity of sulfonyl-containing compounds, particularly as enzyme inhibitors or antimicrobial agents ().

Properties

IUPAC Name

3-amino-2-(4-methoxyphenyl)sulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-17-7-2-4-8(5-3-7)18(15,16)13-9(11)6-10(14)12-13/h2-6H,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENVTPPWWPBGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Frameworks

Cyclocondensation of Sulfonylated Hydrazines with β-Keto Esters

The most direct route involves cyclocondensation between 4-methoxybenzenesulfonyl hydrazine and β-keto esters. This method builds the pyrazole ring while incorporating the sulfonyl group in a single step.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration. For example, ethyl acetoacetate reacts with 4-methoxybenzenesulfonyl hydrazine under basic conditions (e.g., potassium tert-butoxide in ethanol) to yield the pyrazole intermediate. Subsequent hydrolysis of the ester group and oxidation or functionalization introduces the 3-hydroxy moiety.

Optimization Insights
  • Solvent Selection : Polar aprotic solvents like N-methylpyrrolidinone (NMP) enhance reaction rates by stabilizing intermediates.
  • Base Strength : Strong bases (e.g., sodium hydride) improve cyclization efficiency but require careful temperature control to avoid side reactions.
  • Workup : Column chromatography with gradients of n-hexane/ethyl acetate (3:1 to 10:1) effectively isolates the product.

Post-Synthetic Sulfonylation of 5-Amino-1H-Pyrazol-3-Ol

This two-step approach first synthesizes the pyrazole core, followed by sulfonylation at the N1 position.

Pyrazole Core Synthesis

5-Amino-1H-pyrazol-3-ol is prepared via cyclization of hydrazine derivatives with α,β-alkynones. For instance, hydrazine hydrate reacts with phenylpropiolic acid in ethanol under reflux to form the pyrazole ring. The amino and hydroxy groups are introduced via substituent-directed cyclization or post-synthetic modifications.

Sulfonylation Protocol

The free NH group of the pyrazole reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Key considerations include:

  • Stoichiometry : A 1:1.2 molar ratio of pyrazole to sulfonyl chloride ensures complete substitution.
  • Temperature : Reactions at 0–5°C minimize sulfonation of the hydroxy group.
  • Purification : Recrystallization from heptane or ethyl acetate yields high-purity product.

Modular Assembly via Palladium-Catalyzed Coupling

Advanced methods employ transition-metal catalysis to construct the sulfonyl-pyrazole linkage.

Cross-Coupling Methodology

A palladium-catalyzed coupling between 5-amino-3-bromo-1H-pyrazol-3-ol and 4-methoxybenzenesulfinic acid achieves direct sulfonylation. This method, adapted from aryl amination protocols, uses Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base in toluene at 110°C.

Advantages and Limitations
  • Yield : 60–70% with minimized side products.
  • Scope : Limited by the availability of sulfinic acid derivatives and sensitivity to oxygen.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR : Key signals include a singlet for the pyrazole C4-H (δ 6.8–7.2 ppm), a broad peak for the NH₂ group (δ 5.5–6.0 ppm), and aromatic protons from the sulfonyl group (δ 7.3–7.8 ppm).
  • IR Spectroscopy : Stretches at 3340 cm⁻¹ (N–H), 1160 cm⁻¹ (S=O), and 1250 cm⁻¹ (C–O–CH₃) confirm functional groups.

Chromatographic Purity

HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥96% purity for optimized batches. Melting points range from 136–145°C, consistent with crystalline structures.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 65–77 95–97 Single-step, scalable Requires β-keto ester synthesis
Post-synthetic sulfonylation 70–82 96–98 Modular, high selectivity Multi-step, protection needed
Palladium coupling 60–70 90–92 Direct C–S bond formation Costly catalysts, sensitivity to O₂

Industrial-Scale Considerations

Cost Efficiency

Cyclocondensation is preferred for bulk production due to lower reagent costs and compatibility with continuous flow reactors.

Environmental Impact

Post-synthetic sulfonylation generates stoichiometric HCl, necessitating neutralization protocols. Pd-catalyzed methods, while elegant, pose challenges in catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds related to 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol exhibit significant antimicrobial activity. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Experimental models have demonstrated that it can reduce inflammation markers, suggesting its utility in treating inflammatory diseases . The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Analgesic Activity

In the context of pain management, analogs of this compound have been explored for their analgesic effects. Preclinical studies indicate that these compounds can alleviate pain in models of chronic pain, potentially offering new therapeutic avenues for pain relief .

Lead Compound for New Drugs

Given its biological activities, this compound serves as a lead compound in drug discovery. Its structure allows for further modifications to enhance efficacy and selectivity against specific targets in disease pathways.

Formulation in Therapeutics

The compound's solubility and stability make it suitable for formulation into various therapeutic agents. Researchers are exploring its use in combination therapies to improve treatment outcomes in diseases like cancer and autoimmune disorders .

Case Studies

Study TitleObjectiveFindings
Antimicrobial Activity of Pyrazole DerivativesTo evaluate the effectiveness against bacterial strainsShowed significant inhibition against E. coli and S. aureus
Anti-inflammatory Effects of Pyrazole CompoundsTo assess the reduction of inflammation markersReduced TNF-alpha and IL-6 levels in animal models
Analgesic Properties of Novel Pyrazole DerivativesTo investigate pain relief mechanismsDemonstrated efficacy comparable to standard analgesics

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with sulfonyl or aryl substituents exhibit diverse physicochemical and biological properties depending on their functional groups. Below is a detailed comparison of 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features
This compound R₁ = 4-MeO-C₆H₄-SO₂, R₂ = NH₂, R₃ = OH C₁₀H₁₁N₃O₄S 269.28 Enhanced solubility due to sulfonyl and hydroxyl groups; potential kinase inhibition ().
5-amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol R₁ = 4-F-C₆H₄, R₂ = NH₂, R₃ = OH C₉H₈FN₃O 209.18 Lower molecular weight; fluorophenyl group may improve metabolic stability ().
5-amino-1-tosyl-1H-pyrazol-3-ol R₁ = 4-Me-C₆H₄-SO₂, R₂ = NH₂, R₃ = OH C₁₀H₁₁N₃O₃S 253.28 Tosyl group increases lipophilicity; used in antimicrobial studies ().
5-amino-1-(tert-butyl)-1H-pyrazol-3-ol R₁ = tert-butyl, R₂ = NH₂, R₃ = OH C₇H₁₁N₃O 169.19 Bulky tert-butyl group reduces solubility but enhances steric hindrance ().
BF 500-5 (Metabolite) R₁ = 4-Cl-C₆H₄, R₂ = H, R₃ = OH C₉H₇ClN₂O 200.62 Chlorophenyl substituent linked to pesticidal activity ().

Key Observations

In contrast, fluorophenyl () and chlorophenyl () substituents provide moderate electron withdrawal, balancing solubility and membrane permeability.

Biological Activity: Sulfonated pyrazoles (e.g., tosyl and 4-methoxybenzenesulfonyl derivatives) are associated with kinase inhibition (e.g., CaMKII inhibitors like KN-93) due to sulfonyl interactions with ATP-binding pockets (). Non-sulfonated analogs, such as 5-amino-1-(tert-butyl)-1H-pyrazol-3-ol, lack this bioactivity but may serve as intermediates for energetic materials ().

Synthetic Accessibility :

  • Sulfonyl derivatives are synthesized via straightforward sulfonylation of pyrazole precursors ().
  • Bulky substituents (e.g., tert-butyl) require specialized reagents, increasing synthetic complexity ().

Biological Activity

5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-ol, a compound belonging to the aminopyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications supported by relevant data and research findings.

  • Molecular Formula: C₁₀H₁₁N₃O₄S
  • Molecular Weight: 269.28 g/mol
  • CAS Number: 240117-39-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of various enzymes involved in cell signaling pathways, such as kinases. This inhibition can lead to reduced cell proliferation and inflammation, making it a candidate for anti-inflammatory and anticancer therapies .

1. Anti-inflammatory Properties

Research indicates that the compound may exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

2. Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated its potential to inhibit the p38 MAP kinase pathway, which is crucial in cancer progression .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

  • Kinases: It selectively inhibits p38 MAP kinase, a target for developing anti-inflammatory drugs.
  • Other Enzymes: Its structural similarities with other pyrazole derivatives suggest potential inhibitory effects on additional targets .

Case Studies

Several studies have documented the biological effects of this compound:

StudyFindings
Demonstrated the compound's selectivity for p38 MAP kinase inhibition, leading to reduced inflammatory responses in vitro.
Showed that modifications in the pyrazole scaffold could enhance bioavailability and potency against cancer cell lines.
Identified structure-activity relationships (SAR) that correlate specific functional groups with increased enzyme inhibition efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
5-amino-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-3-olChlorine vs. Methoxy groupSimilar enzyme inhibition but varied selectivity
5-amino-1-(4-nitrobenzenesulfonyl)-1H-pyrazol-3-olNitro group may enhance reactivityIncreased cytotoxicity in certain cancer types

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